4-Chloro-6-(4-chlorophenyl)pyrimidine

Description

Evolution of Pyrimidine (B1678525) Chemistry and its Significance in Organic Synthesis

The chemistry of pyrimidines has a rich history, evolving from the initial isolation of its derivatives in the 19th century to its current central role in life sciences and synthetic chemistry. wikipedia.org While pyrimidine-containing compounds like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879. wikipedia.org The systematic study of pyrimidines began in 1884 with Pinner, who first proposed the name "pyrimidin" in 1885. wikipedia.org The parent compound itself was first prepared in 1900. wikipedia.org

The significance of pyrimidine chemistry is profoundly rooted in nature. The pyrimidine ring system is a fundamental component of nucleic acids, forming the structure of the nucleobases cytosine, thymine, and uracil, which are essential for genetic coding and biological information transfer. wikipedia.orgscialert.netfiveable.me It is also found in vital natural compounds such as thiamine (B1217682) (vitamin B1). wikipedia.orgscialert.net

In organic synthesis, the pyrimidine framework is of paramount importance. It serves as a foundational building block for a vast array of synthetic molecules with diverse applications. slideshare.net Classical synthetic methods, such as the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines, have been refined over decades and remain staples in heterocyclic chemistry. wikipedia.org The versatility of the pyrimidine ring allows for extensive functionalization, making it a crucial scaffold in the creation of pharmaceuticals, agrochemicals, and advanced materials. slideshare.netchemimpex.comtandfonline.com

Structural Features and Core Heterocycle Properties of 4-Chloro-6-(4-chlorophenyl)pyrimidine

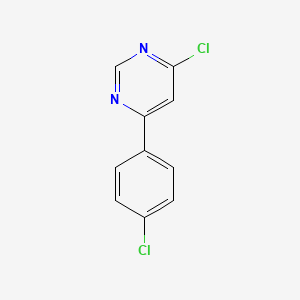

The molecular structure of this compound is defined by a central pyrimidine ring substituted at two key positions. A chlorine atom is attached at the C4 position, and a 4-chlorophenyl group is attached at the C6 position.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₆Cl₂N₂ hoffmanchemicals.com |

| Molecular Weight | 225.07 g/mol hoffmanchemicals.com |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)Cl)Cl |

| InChI Key | InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H |

The core pyrimidine heterocycle imparts distinct properties to the molecule. As a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, it is classified as a π-deficient system. wikipedia.orgscialert.net This electron deficiency is a result of the high electronegativity of the nitrogen atoms, which withdraws electron density from the ring. scialert.net This has several important consequences for its reactivity:

It facilitates nucleophilic aromatic substitution, particularly at the electron-deficient C2, C4, and C6 positions. wikipedia.orgscialert.net

It makes electrophilic aromatic substitution more difficult compared to benzene. wikipedia.org

The basicity of the nitrogen atoms is significantly reduced compared to pyridine. wikipedia.orgscialert.net

The substituents on the pyrimidine ring further modulate these properties. The chlorine atom at the C4 position is an excellent leaving group, making this site highly susceptible to displacement by a wide range of nucleophiles. This feature is central to its application as a synthetic intermediate. acs.org The 4-chlorophenyl group at the C6 position adds significant steric bulk and hydrophobicity, which influences the molecule's solubility, crystal packing, and its potential interactions with biological macromolecules. ptfarm.pl

Current Research Trends and Emerging Areas of Investigation for Pyrimidine Derivatives

Research into pyrimidine derivatives is a dynamic and expanding field, largely driven by their immense therapeutic potential. gsconlinepress.comgsconlinepress.comnih.gov The synthetic accessibility and structural diversity of the pyrimidine scaffold have made it a cornerstone of modern medicinal chemistry. wikipedia.orgnih.gov

A dominant trend is the development of pyrimidine-based anticancer agents. ekb.eg Researchers are designing derivatives that function as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK), which are critical targets in oncology. gsconlinepress.comnih.govchemicalbook.com Studies have indicated that specific substitutions, such as the 4-chlorophenyl group, can enhance the anti-cancer efficacy of the pyrimidine nucleus. gsconlinepress.com

Another major area of investigation is in the field of anti-infective agents. Pyrimidine derivatives are being actively explored for their antibacterial, antifungal, and antiviral properties, including activity against HIV. gsconlinepress.comnih.govorientjchem.orgresearchtrend.net The development of novel pyrimidine-based drugs is seen as a critical strategy to combat the rise of drug-resistant pathogens. gsconlinepress.com

Beyond these areas, the biological potential of pyrimidines is being investigated across a broad spectrum of diseases. researchtrend.net

Table 2: Investigated Therapeutic Applications of Pyrimidine Derivatives

| Therapeutic Area | Research Focus |

|---|---|

| Oncology | Kinase inhibitors, Tubulin polymerization inhibitors ekb.eggsconlinepress.comnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral (HIV) agents gsconlinepress.comgsconlinepress.commdpi.com |

| Inflammatory Diseases | Anti-inflammatory agents nih.govorientjchem.org |

| Neurological Disorders | Anticonvulsant agents ptfarm.plnih.gov |

| Other | Antioxidant, Cardiovascular, Antimalarial agents nih.govorientjchem.org |

Emerging areas also include the application of pyrimidine derivatives in agrochemistry, for instance as herbicides, and in materials science for the creation of novel polymers with enhanced thermal and chemical stability. chemimpex.com

Conceptual Frameworks for Understanding Reactivity and Biological Activity of Halogenated Pyrimidines

The chemical behavior and biological effects of halogenated pyrimidines like this compound can be understood through several key conceptual frameworks.

Reactivity Frameworks:

Nucleophilic Aromatic Substitution (SNAr): The primary reactivity pathway for this compound involves the SNAr reaction. The electron-deficient pyrimidine ring, further activated by the electron-withdrawing chlorine atom, makes the C4 position highly electrophilic. Halogens at the C4 and C6 positions are excellent leaving groups, allowing for the straightforward introduction of various nitrogen, oxygen, and sulfur nucleophiles. acs.org The general order of reactivity for halogens on the pyrimidine ring toward substitution is C4 > C6 > C2. acs.org

Transition-Metal Catalyzed Cross-Coupling: Halogenated pyrimidines are valuable substrates in cross-coupling reactions such as the Suzuki and Negishi couplings. acs.org These reactions enable the formation of carbon-carbon bonds, providing a powerful tool for constructing more complex molecules by replacing the chlorine atom with aryl, alkyl, or other organic fragments. acs.orgrsc.org

Electronic Modulation: Halogen atoms act as inductively electron-withdrawing groups, which further decreases the electron density of the already π-deficient pyrimidine ring. scialert.net This electronic modulation enhances the ring's susceptibility to nucleophilic attack and influences the pKa of the ring nitrogens.

Biological Activity Frameworks:

Bioisosterism and Enzyme Inhibition: The pyrimidine scaffold is a well-known bioisostere of the purine (B94841) ring system. This structural mimicry allows pyrimidine derivatives to fit into the active sites of enzymes that normally bind purine-based substrates, such as ATP-binding sites in protein kinases. ekb.egnih.gov This makes them highly effective scaffolds for enzyme inhibitors.

Halogen Bonding: The chlorine atoms on the molecule can participate in halogen bonding, a directional non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site (e.g., a carbonyl oxygen or amine nitrogen) on a biological target like a protein. This interaction can contribute significantly to binding affinity and selectivity.

Modulation of Physicochemical Properties: Halogenation is a common strategy in drug design to modulate a molecule's properties. Introducing chlorine atoms generally increases lipophilicity, which can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Halogens can also block metabolically labile positions, thereby increasing the drug's in vivo half-life. mdpi.com

Targeted Biological Effects: Recent research has shown that halogenated pyrimidines can exert highly specific biological effects. For example, some derivatives have been found to inhibit bacterial biofilm formation without being bactericidal, which represents a promising approach to circumventing the development of antibiotic resistance. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(4-chlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNGXRJNEVAVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 4 Chlorophenyl Pyrimidine

Conventional Synthetic Approaches to 4-Chloro-6-(4-chlorophenyl)pyrimidine

Conventional methods for synthesizing the this compound scaffold rely on fundamental organic reactions, including direct chlorination, ring-forming cyclizations, and multi-component strategies.

Direct Chlorination of Pyrimidine (B1678525) Precursors

A common and straightforward method for the synthesis of this compound involves the direct chlorination of a corresponding pyrimidine precursor, typically a hydroxypyrimidine. The key starting material for this route is 6-(4-chlorophenyl)pyrimidin-4-ol.

The conversion is most frequently accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent. mdpi.com In this reaction, the hydroxyl group at the C4 position of the pyrimidine ring is substituted with a chlorine atom. The process generally involves heating the hydroxypyrimidine substrate with an excess of phosphorus oxychloride, sometimes in the presence of a base or solvent. Another powerful chlorinating agent that can be employed for this transformation is phosgene (B1210022) (COCl₂), often used with a catalyst such as a quaternary ammonium (B1175870) salt in an aprotic solvent. google.comgoogleapis.com

This synthetic route is advantageous due to the relatively high availability of the hydroxypyrimidine precursors, which can be synthesized through various condensation reactions. The direct chlorination step is typically efficient, providing the desired chloro-pyrimidine in good yields.

Cyclization Reactions for Pyrimidine Ring Formation

Cyclization reactions provide a powerful alternative for constructing the core pyrimidine ring of this compound from acyclic precursors. These methods build the heterocyclic system by forming multiple carbon-nitrogen bonds in a single synthetic sequence.

A prominent strategy involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a source of the N-C-N fragment, such as an amidine. For instance, a chalcone (B49325) derivative, specifically 1-(4-chlorophenyl)-3-aryl-2-propen-1-one, can be reacted with guanidine (B92328) hydrochloride in the presence of a base. ptfarm.pl This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield a 2-amino-4-(4-chlorophenyl)-6-arylpyrimidine. While this example yields a 2-amino derivative, the underlying principle of ring formation is directly applicable.

Another versatile cyclization approach is the one-pot annulation of multiple simple components. For example, a 2,4,6-triaryl pyrimidine framework can be assembled from a methyl ketone, two different aldehydes, and ammonium acetate, which serves as the nitrogen source. researchgate.net This method forms four C-N bonds and one C-C bond in an oxidative annulation process, showcasing the efficiency of building the pyrimidine core from readily available starting materials. researchgate.net

Multi-component Reaction Strategies

The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. A Biginelli-type, three-component strategy can be employed to synthesize 2-amino-4,6-diarylpyrimidines by reacting an aryl aldehyde, a ketone, and guanidine. javeriana.edu.co This approach allows for the rapid assembly of the substituted pyrimidine core. More advanced MCRs, such as a pseudo five-component reaction involving a methyl ketone, two aldehydes, and two equivalents of ammonium acetate, have also been developed to construct 2,4,6-triarylpyrimidine systems in a one-pot process. researchgate.net These strategies are highly adaptable and can be tailored to produce a wide variety of substituted pyrimidines, including precursors to this compound.

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of some conventional methods, such as harsh reaction conditions or long reaction times, advanced synthetic strategies have been developed. These include the use of microwave irradiation and sophisticated catalytic systems.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. nih.gov This technology has been successfully applied to various steps in the synthesis of this compound and related compounds.

Both cyclization and substitution reactions benefit from microwave irradiation. For example, the [3+3] cycloaddition of fluorinated building blocks to form fluoroalkyl pyrimidines is significantly more efficient under microwave conditions. mdpi.com Similarly, the synthesis of 2-amino-4,6-diarylpyrimidines via a three-component strategy shows comparable or better efficiency under microwave irradiation in solvent-free conditions compared to traditional refluxing in organic solvents. javeriana.edu.co While conventional heating might produce slightly higher yields, the microwave approach dramatically reduces reaction times from hours to minutes. javeriana.edu.co This rapid and efficient heating makes microwave-assisted synthesis a valuable method for process optimization in the production of pyrimidine derivatives. semanticscholar.org

| Product | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 2-Amino-4,6-diphenylpyrimidine | Conventional Heating | 5 h | 94 |

| Microwave Irradiation | 10 min | 86 | |

| 2-Amino-4-(4-ethoxyphenyl)-6-phenylpyrimidine | Conventional Heating | 5 h | 92 |

| Microwave Irradiation | 10 min | 67 | |

| 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | Conventional Heating | 5 h | 93 |

| Microwave Irradiation | 15 min | 83 |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for forming carbon-carbon bonds in modern organic synthesis. mdpi.com This reaction is exceptionally useful for synthesizing this compound by coupling a di-halogenated pyrimidine with an appropriate boronic acid.

The typical strategy involves the reaction of 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidine (B16783) with 4-chlorophenylboronic acid. A key challenge in using di-halogenated substrates is achieving site-selectivity, as the two chlorine atoms can have different reactivities. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards Suzuki coupling, allowing for the selective introduction of the aryl group at this position. semanticscholar.orgnsf.gov

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comnsf.govresearchgate.net For example, using Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) has been shown to be effective for the arylation of related dichloropyrimidine systems. mdpi.comresearchgate.net Furthermore, advancements such as micellar catalysis, which uses surfactants like TPGS-750-M in water, provide a scalable and environmentally benign protocol for Suzuki-Miyaura cross-couplings, aligning with the principles of green chemistry. researchgate.net These advanced catalytic methods enable the efficient and selective synthesis of the target compound under mild conditions. nih.govresearchgate.net

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 2,4-dichloropyrimidine + Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 h | 99 |

| 2,4-dichloropyrimidine + 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 h | 85 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 12 h | 85 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine + 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 12 h | 89 |

Regioselective Synthesis and Functionalization

The regioselective synthesis of this compound and its derivatives is crucial for controlling the final molecular structure. A common and effective method for introducing the aryl group at the C6 position is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the selective formation of a carbon-carbon bond between a pyrimidine core and an arylboronic acid. For instance, the reaction of 4,6-dichloropyrimidine with (4-chlorophenyl)boronic acid can be optimized to favor mono-arylation at the C6 position, yielding the target compound. The regioselectivity of such reactions is influenced by factors including the choice of palladium catalyst, ligands, base, and solvent system. Microwave-assisted Suzuki coupling has been shown to be an efficient method for the C4-arylation of 2,4-dichloropyrimidines, offering short reaction times and low catalyst loading. mdpi.comsemanticscholar.org

Further functionalization of the pyrimidine ring can be achieved through various regioselective reactions. For example, in 2,4-dichloropyrimidine systems, nucleophilic aromatic substitution (SNAr) reactions often show a preference for the C4 position over the C2 position. This inherent reactivity allows for the sequential introduction of different substituents. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidines at the C4 position has been developed, which is a key step in the synthesis of various derivatives. acs.org

Organolithium reagents have also been employed for the regioselective synthesis of new pyrimidine derivatives. The reaction of 2,4-dichloro-6-phenylpyrimidine (B1267630) with organolithium reagents has been shown to favor the formation of C4-substituted products. researchgate.net

Yield Enhancement and Purity Considerations in Large-Scale Synthesis

Transitioning from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on yield enhancement and ensuring high purity. For the chlorination step, which is often a key transformation in the synthesis of chloropyrimidines from their hydroxylated precursors, solvent-free or low-solvent conditions using reagents like phosphorus oxychloride (POCl₃) can be employed. nih.govnih.gov This approach not only improves the yield but also simplifies the work-up procedure and reduces environmental impact.

In large-scale Suzuki-Miyaura coupling reactions, optimizing catalyst loading, reaction time, and temperature is critical for maximizing yield and minimizing the formation of byproducts such as homocoupled products. The choice of a stable and highly active palladium catalyst is paramount for achieving high turnover numbers and ensuring the economic viability of the process.

Purification of the final product and intermediates is essential for meeting the stringent purity requirements of pharmaceutical and other applications. Common purification techniques for chlorinated pyrimidine derivatives include recrystallization, column chromatography, and distillation. google.com For large-scale production, developing a robust crystallization process is often the most cost-effective method for achieving high purity. The selection of an appropriate solvent system is crucial for obtaining a good recovery of the purified product with minimal impurities.

Chemical Reactivity and Derivatization Studies of this compound

The chlorine atom at the C4 position of the pyrimidine ring is a versatile handle for a wide range of chemical transformations, primarily through nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of a vast library of pyrimidine derivatives.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing chloro and chlorophenyl substituents, makes the C4 position highly susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Reaction with Amines: A wide array of primary and secondary amines can readily displace the C4-chloro group to form the corresponding 4-aminopyrimidine (B60600) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The reactivity of the amine and the specific reaction conditions can influence the reaction rate and yield. Studies on related 4,6-dichloropyrimidines have shown that chemoselective substitution can be achieved, with anilines and secondary aliphatic amines selectively displacing the chloride group in the presence of weak bases. researchgate.net

Reaction with Alkoxides and Phenoxides: Alkoxides and phenoxides are also effective nucleophiles for the displacement of the C4-chloro group, leading to the formation of 4-alkoxy- and 4-aryloxypyrimidine derivatives, respectively. These reactions are typically performed under basic conditions.

Reaction with Other Nucleophiles: Other nucleophiles such as thiols and cyanides can also participate in SNAr reactions at the C4 position, although the reactivity of the methylthio group in some pyrimidine derivatives has been noted to be labile under certain conditions. rsc.org

Below is a table summarizing representative nucleophilic aromatic substitution reactions on chloropyrimidine cores.

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Diethylamine | 4-Dialkylaminopyrimidine | researchgate.net |

| Aniline (B41778) | Aniline | 4-Anilinopyrimidine | researchgate.net |

| Alkoxide | Sodium Methoxide | 4-Methoxypyrimidine | rsc.org |

| Phenoxide | Sodium Phenoxide | 4-Phenoxypyrimidine | rsc.org |

| Thiophenoxide | Sodium Thiophenoxide | 4-Thiophenoxypyrimidine | rsc.org |

Electrophilic Reactions of Pyrimidine Derivatives

While the pyrimidine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene, electrophilic substitution can occur, particularly when the ring is activated by electron-donating groups. For derivatives of this compound, the presence of the chloro and chlorophenyl groups deactivates the ring towards electrophilic attack. However, if an activating group such as an amino or alkoxy group is introduced at the C4 position, electrophilic substitution at the C5 position becomes more feasible.

Studies on the electrophilic nitrosation of 4,6-disubstituted pyrimidines have shown that the electronic nature of the substituents at the C4 and C6 positions plays a significant role in the reactivity. csu.edu.au

Synthesis of Diverse Pyrimidine Analogs and Hybrid Molecules

The versatility of this compound as a building block allows for the synthesis of a wide array of pyrimidine analogs and hybrid molecules with potential applications in drug discovery.

Synthesis of Pyrimidine Analogs: By varying the nucleophile used in the SNAr reaction at the C4 position, a diverse library of analogs can be generated. For instance, reaction with different substituted anilines or heterocyclic amines can lead to compounds with varied electronic and steric properties. The synthesis of 4-(4-chlorophenyl)-6-(p-tolyl)-2-aminopyrimidine derivatives has been reported, starting from the corresponding chalcone. ptfarm.pl

Synthesis of Hybrid Molecules: The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity. This compound can serve as a scaffold for the synthesis of such hybrids. For example, it can be reacted with other heterocyclic moieties containing nucleophilic groups to form novel hybrid structures. The synthesis of pyrimidine-thiazole and pyrimidine-triazole hybrids has been explored as a strategy for developing new therapeutic agents. mdpi.comnih.govnih.govnih.govresearchgate.netnih.gov

Transformations Involving Azo Groups and Sulfhydryl Groups

Azo Group Transformations: The introduction of an azo group onto the pyrimidine ring can lead to the formation of azo dyes. While direct electrophilic azo coupling to the pyrimidine ring of this compound is challenging due to the deactivated nature of the ring, pyrimidine-based azo dyes can be synthesized by coupling a diazotized aniline derivative with an activated pyrimidine, such as a pyrimidone. niscpr.res.inontosight.aidntb.gov.uascispace.com Alternatively, a pre-functionalized pyrimidine containing an amino group can be diazotized and coupled with a suitable aromatic compound.

Sulfhydryl Group Transformations: The reaction of this compound with sulfhydryl nucleophiles (thiols) can lead to the formation of 4-thioether derivatives through nucleophilic aromatic substitution. The reactivity of sulfhydryl groups in pyrimidine chemistry is also relevant in the context of sulfone chemistry. For instance, the displacement of a methylsulfonyl group at the C2 position of a pyrimidine ring by amines has been utilized as a synthetic strategy. acs.org The reaction of sulfonylpyrimidines with sulfhydryl-containing biomolecules like N-acetylcysteine methyl ester (NACME) and glutathione (B108866) (GSH) has been shown to be chemoselective, resulting in S-arylation. nih.gov

Biological Activities and Pharmacological Relevance of 4 Chloro 6 4 Chlorophenyl Pyrimidine and Its Derivatives

Overview of Pyrimidine (B1678525) Scaffold in Drug Discovery and Medicinal Chemistry

The pyrimidine nucleus, a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone in the field of medicinal chemistry. nih.gov Its derivatives are of immense interest as they form the structural basis for essential natural and non-natural products with significant biological activities. nih.gov Pyrimidines are fundamental components of living systems, most notably as the nucleobases uracil, thymine, and cytosine, which are integral to the structure of RNA and DNA. nih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in drug discovery, meaning it can bind to a variety of biological targets with high affinity.

The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling the generation of a large library of derivatives with diverse pharmacological profiles. mdpi.com Researchers have successfully developed pyrimidine-based compounds that exhibit a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govnih.gov The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems and to form crucial hydrogen bonds with target enzymes and receptors often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This has led to the development of numerous clinically approved drugs, such as the anticancer agent 5-fluorouracil (B62378) and the antibacterial sulfadiazine, cementing the pyrimidine scaffold's vital role in modern therapeutic development. nih.gov

Anticancer Activity and Molecular Mechanisms

Derivatives of 4-Chloro-6-(4-chlorophenyl)pyrimidine are part of a larger class of pyrimidine-based compounds that have been extensively investigated for their potential as anticancer agents. Their therapeutic effects are often rooted in specific molecular mechanisms that disrupt the growth and survival of cancer cells.

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is by inhibiting the uncontrolled proliferation of cancer cells. Numerous studies have demonstrated the potent antiproliferative activity of novel pyrimidine compounds against various human cancer cell lines. For instance, a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives were evaluated for their ability to inhibit the growth of cancer cells, with some compounds showing significant activity. mdpi.com Similarly, newly synthesized quinazoline-based pyrimidodiazepines displayed high antiproliferative activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against leukemia, colon cancer, melanoma, and breast cancer cell lines. embopress.org Another study highlighted a pyrimidine-based Aurora kinase inhibitor that potently inhibited the proliferation of small-cell lung cancer (SCLC) cell lines that express high levels of the MYC oncoprotein, with IC50 values below 200 nM. acs.orgnih.gov

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Pyrimidine derivatives have been successfully designed to inhibit several key kinases involved in cancer progression.

Aurora Kinase A: This kinase is involved in regulating mitosis and is often overexpressed in various cancers. aacrjournals.org Pyrimidine-based scaffolds have been developed as potent inhibitors of Aurora A kinase. acs.orgaacrjournals.org For example, a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives were designed to inhibit Aurora A, leading to reduced levels of oncogenic proteins like cMYC and MYCN. acs.orgnih.gov One lead compound from this series potently inhibited the proliferation of high-MYC expressing cancer cells. nih.gov

PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a central node for signaling that controls cell growth, proliferation, and survival. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which are structurally related to pyrimidines, were found to exhibit inhibitory activity against AKT2 (also known as PKBβ), a key component of this pathway. genome.jp One specific compound demonstrated low micromolar activity against AKT2, highlighting a potential mechanism for its observed anti-glioma properties. genome.jp

EGFR/VEGFR-2 Inhibitors: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical tyrosine kinases that promote tumor growth, invasion, and angiogenesis (the formation of new blood vessels). nih.gov Dual inhibition of both EGFR and VEGFR-2 is a promising anticancer strategy. nih.gov Several classes of pyrimidine derivatives, particularly thieno[2,3-d]pyrimidines, have been designed as potent dual inhibitors. nih.govekb.eg These compounds have shown significant inhibitory activity against both kinases, often surpassing the potency of established drugs like erlotinib. nih.govrsc.org

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, leading to tumor growth. Pyrimidine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. Mechanistic studies have revealed that these compounds can arrest the cell cycle, typically at the G2/M or G1 phase, preventing the cells from dividing. nih.govrsc.org This cell cycle arrest is often followed by the initiation of the apoptotic cascade.

Key molecular events in this process include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govrsc.org This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. nih.gov Subsequently, a cascade of caspases (caspase-3, -8, and -9) is activated, along with the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to the execution of cell death. nih.govrsc.org For example, one pyrido[2,3-d]pyrimidine (B1209978) derivative dramatically induced apoptosis in MCF-7 breast cancer cells, increasing the total apoptotic cell population by over 58-fold. rsc.org

The anticancer potential of this compound derivatives is further evidenced by their cytotoxic effects against a panel of human cancer cell lines. In vitro studies consistently demonstrate the ability of these compounds to kill cancer cells at various concentrations. Cell lines commonly used for these assessments include MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HCT-116 (colon carcinoma). nih.govnih.govembopress.org

The cytotoxic potency is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit the growth of or kill 50% of the cells. The table below summarizes the cytotoxic activities of various pyrimidine derivatives against several human cancer cell lines, as reported in the literature.

| Compound Class | Cell Line | Activity (IC50 / GI50) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivative (Compound 5f) | MCF-7 (Breast) | 2.13 µM | nih.gov |

| Pyrimidine with aryl urea (B33335) moiety (Compound 4b) | SW480 (Colon) | 11.08 µM | nih.gov |

| Quinazoline-chalcone (Compound 14g) | HCT-116 (Colon) | 1.81 µM (GI50) | embopress.org |

| Quinazoline-chalcone (Compound 14g) | MCF7 (Breast) | 1.44 µM (GI50) | embopress.org |

| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 (Breast) | 0.57 µM | rsc.org |

| Pyrido[2,3-d]pyrimidine (Compound 4) | HepG2 (Liver) | 1.13 µM | rsc.org |

| 4,6-substituted pyrimidine derivative (Compound 6) | A549 (Lung) | Significant cytotoxicity at 10-20 µM | nih.gov |

| 4,6-substituted pyrimidine derivative (Compound 4) | MCF-7 (Breast) | Slight cytotoxicity at 20 µM | nih.gov |

Antimicrobial Efficacy and Spectrum

In addition to their anticancer properties, pyrimidine derivatives have demonstrated significant potential as antimicrobial agents. The need for new antimicrobial drugs is critical due to the rise of multidrug-resistant pathogens. nih.gov The pyrimidine scaffold has been utilized to develop compounds effective against a range of bacteria and fungi.

Studies have shown that certain pyrimidine derivatives exhibit potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.gov Some compounds have shown efficacy against clinically challenging resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antifungal activity of these derivatives has also been noted against species such as Candida albicans and Aspergillus flavus. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as ATPase, which disrupts critical cellular processes like cell division. nih.gov

The table below presents findings on the antimicrobial activity of selected pyrimidine derivatives.

| Compound Class | Microorganism | Activity | Reference |

|---|---|---|---|

| 2,4-disubstituted-6-thiophenyl-pyrimidine (Compound 33) | MRSA | MIC = 2 mg/mL | nih.gov |

| 2,4-disubstituted-6-thiophenyl-pyrimidine (Compound 33) | VREs (Vancomycin-resistant enterococci) | MIC = 2 mg/mL | nih.gov |

| Pyrimido[4,5-d]pyrimidine derivative (Compound 3a) | Staphylococcus aureus | Excellent Activity | nih.gov |

| Pyrimido[4,5-d]pyrimidine derivative (Compound 3b) | Bacillus subtilis | Excellent Activity | nih.gov |

| Pyrimido[4,5-d]pyrimidine derivative (Compound 9c) | Escherichia coli | Excellent Activity | nih.gov |

| Pyrimido[4,5-d]pyrimidine derivative (Compound 10b) | Candida albicans | Excellent Activity | nih.gov |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine derivative (Compound 4) | E. coli | Sensitive (2/10 isolates) | acs.org |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine derivative (Compound 4) | S. aureus | Sensitive (1/10 isolates) | acs.org |

Antibacterial Properties against Gram-Positive and Gram-Negative Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Pyrimidine derivatives have demonstrated notable potential as antibacterial agents. ias.ac.in Research has shown that modifications on the pyrimidine ring can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria. For instance, the introduction of a 4-chlorophenyl group on the pyrimidine nucleus has been reported to enhance the biological efficacy of the resulting compounds. gsconlinepress.com

Studies involving various synthesized pyrimidine derivatives have consistently evaluated their efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. ias.ac.in In one study, a series of novel pyrimidine derivatives were synthesized and showed promising antibacterial activity when compared to the standard drug ciprofloxacin. ias.ac.in Another study synthesized indane-1,3-dione-based pyrimidine derivatives and evaluated their antibacterial properties, with chlorophenyl substituted derivatives showing good activity. nih.gov The antibacterial efficacy is often determined by the minimum inhibitory concentration (MIC), which indicates the lowest concentration of the compound that prevents visible growth of bacteria.

| Compound Type | Test Organism | Activity/Findings | Reference |

|---|---|---|---|

| Thiadiazole and Triazole Substituted Pyrimidines | S. aureus (Gram +ve), E. coli (Gram -ve) | Triazole substituted compounds showed higher inhibition compared to thiadiazole derivatives. | ias.ac.in |

| Indane-1,3-dione Pyrimidine Derivatives | S. aureus, E. coli | Chlorophenyl substituted derivatives exhibited good anti-inflammatory, analgesic, and antimicrobial properties. | nih.gov |

| Pyrimidin-2-ol/thiol/amine Analogues | S. aureus, E. coli | Evaluated for in vitro antimicrobial potential using the tube dilution method to determine Minimum Inhibitory Concentration (MIC). | nih.gov |

| 4-Aminoquinoline-Pyrimidine Hybrids | S. aureus, E. coli | Some hybrid compounds showed significant activity against both bacterial strains. | asianpubs.org |

Antifungal Activities (e.g., against Candida albicans, Aspergillus niger, Sclerotinia sclerotiorum, Thanatephorus cucumeris)

The antifungal potential of pyrimidine derivatives is another area of extensive research. These compounds have been tested against a variety of fungal pathogens, including those affecting humans and plants. nih.gov For example, newly synthesized pyrimidine derivatives have been screened for their in vitro activity against Candida albicans and Aspergillus niger, two common human fungal pathogens. nih.gov

In the agricultural sector, pyrimidine derivatives are investigated for their ability to combat phytopathogenic fungi. nih.gov Studies have evaluated the efficacy of these compounds against fungi like Sclerotinia sclerotiorum and Thanatephorus cucumeris. nih.govresearchgate.net The results from these studies indicate that the pyrimidine scaffold is a promising framework for the development of new fungicides. For instance, certain pyridylpyrazolamide derivatives containing pyrimidine motifs showed good antifungal properties against Sclerotinia sclerotiorum and Thanatephorus cucumeris. nih.gov

| Compound Type | Test Organism | Activity/Findings | Reference |

|---|---|---|---|

| Pyrimidin-2-ol/thiol/amine Analogues | C. albicans, A. niger | Screened for in vitro antifungal activity using the tube dilution method. | nih.gov |

| Indane-1,3-dione Pyrimidine Derivatives | C. albicans, A. niger | Evaluated for antifungal activity alongside other biological properties. | nih.gov |

| Pyridylpyrazol Amide Derivatives with Pyrimidine Motifs | S. sclerotiorum, T. cucumeris | Some compounds revealed good antifungal properties, comparable to commercial fungicides. | nih.gov |

| Novel Pyrimidine Derivatives | S. sclerotiorum, T. cucumeris | Exhibited growth inhibition effects against most of the tested phytopathogenic fungi. | nih.govresearchgate.net |

Antiviral Potential of Pyrimidine Analogs

Pyrimidine analogs are crucial in the development of antiviral therapies. eurekaselect.com They often act as inhibitors of viral replication and have been integral in managing various viral infections. researchgate.netgsconlinepress.com The structural similarity of pyrimidine derivatives to the natural nucleosides allows them to interfere with viral nucleic acid synthesis. eurekaselect.com

Research has explored the antiviral activity of pyrimidine compounds against a wide range of viruses, including influenza virus, herpes viruses, and Human Immunodeficiency Virus (HIV). eurekaselect.comresearchgate.net For example, newly synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines were evaluated for their antiviral potency, with some compounds showing remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Another study focused on synthesizing novel pyrimidine thioglycosides as analogues of anti-Covid-19 drugs, which were tested against SARS-CoV-2 and Avian Influenza H5N1 viruses. acs.org Compounds containing an N-(4-chlorophenyl) pyrimidine moiety were among the most active tested. acs.org

Anti-Inflammatory and Analgesic Properties

Pyrimidine derivatives have been identified as having significant anti-inflammatory and analgesic properties. gsconlinepress.comresearcher.life The anti-inflammatory action of pyrimidines has garnered considerable attention, with researchers focusing on synthesizing substituted pyrimidines as potential anti-inflammatory drugs. rsc.org

Several studies have synthesized and evaluated new pyrimidine derivatives for their ability to reduce inflammation and pain. nih.gov For example, a series of pyrimidine derivatives of indane-1,3-dione were synthesized and showed good anti-inflammatory and analgesic properties, with chlorophenyl substituted derivatives being particularly effective. nih.gov The anti-inflammatory activity is often assessed using models such as the carrageenan-induced rat paw edema method. researcher.life

Other Notable Pharmacological Activities

Anticonvulsant Activity

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including pyrimidine derivatives. ptfarm.pleurekaselect.com The pharmacophoric features of certain pyrimidine structures make them promising candidates for anticonvulsant activity. ptfarm.pl

Several studies have reported the synthesis and anticonvulsant evaluation of pyrimidine derivatives. japsonline.compensoft.net In one such study, semicarbazone derivatives of 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine were synthesized and screened for their anticonvulsant potential using the maximal electroshock seizure (MES) model. ptfarm.pl The results indicated that the majority of the synthesized compounds exhibited anticonvulsant activity. ptfarm.pl The presence of a hydrophobic aryl ring and an electron donor system are considered important structural requirements for this activity. ptfarm.pl

Antileishmanial and Antimalarial Applications

Pyrimidine-based compounds have emerged as promising scaffolds for the development of agents against parasitic diseases like leishmaniasis and malaria. nih.govnih.govresearchgate.net The limitations of current therapies, such as toxicity and drug resistance, necessitate the search for new therapeutic agents. nih.govresearchgate.net

In the fight against leishmaniasis and trypanosomiasis (sleeping sickness), new pyrimido[5,4-d]pyrimidines have been designed, synthesized, and evaluated. nih.govresearchgate.net Several of these compounds presented low micromolar activity against Trypanosoma brucei and Leishmania infantum. nih.govresearchgate.net Similarly, hybrid molecules combining 4-aminoquinoline (B48711) and pyrimidine have been synthesized and tested for their antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, showing promising results. nih.gov Pyrimethamine, a well-known pyrimidine analogue, has been used in malaria treatment, though its use is limited by resistance. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Influence of Substituents on Biological Potency and Selectivity

A detailed analysis of how different chemical groups at various positions of the this compound core affect biological potency and selectivity against specific targets cannot be presented. This would require experimental data from studies where substituents are systematically varied and the resulting changes in activity are measured.

Correlation between Molecular Structure and Enzyme Inhibition Profiles

Specific correlations between the molecular architecture of this compound derivatives and their enzyme inhibition profiles are not documented in the available literature. To elaborate on this, data from enzyme inhibition assays for a series of these specific compounds would be necessary to identify key structural features responsible for potent and selective inhibition.

Applications Beyond Traditional Pharmaceuticals

Agrochemical Industry Applications

In the agrochemical sector, pyrimidine (B1678525) derivatives are known for a range of activities, including herbicidal, insecticidal, and fungicidal properties. nih.gov The specific structure of 4-Chloro-6-(4-chlorophenyl)pyrimidine makes it a valuable intermediate and a candidate for research in this industry.

The presence of a chlorine atom on the pyrimidine ring of this compound makes it an important synthetic intermediate. thieme.de Chlorinated pyrimidines are recognized as useful precursors for creating a variety of compounds for compositions like fungicides and pesticides. google.com The chlorine at the 4-position is a reactive site, allowing for nucleophilic substitution reactions. This reactivity enables chemists to introduce diverse functional groups, thereby synthesizing a wide array of more complex molecules with desired agrochemical activities. This modular approach is crucial for developing new generations of herbicides and pesticides that are more effective and selective. A closely related compound, 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine, is noted for its role in developing herbicides, aiming to control weed growth while minimizing crop damage. chemimpex.com

Herbicide safeners are chemical agents that protect crops from herbicide-induced injury without diminishing the herbicide's effectiveness against weeds. mdpi.com Pyrimidine-based molecules are a significant class of compounds investigated for this purpose. nih.gov A well-known commercial example is fenclorim, a pyrimidine-type safener used to protect rice from certain herbicides. nih.govmdpi.com

Research has focused on synthesizing analogues of existing safeners to discover compounds with improved activity. nih.gov Studies involving the synthesis of novel 4-chloro-6-substituted pyrimidine derivatives have shown that modifications to the substituent groups can lead to excellent safening activity, sometimes significantly better than the parent compound. nih.gov This line of research suggests that this compound is a strong candidate for investigation as a herbicide safener. Its structure fits the general profile of active pyrimidine safeners, and its potential efficacy in protecting various crops from herbicide damage warrants further study.

| Compound Type | Lead Compound | Key Finding | Reference |

|---|---|---|---|

| 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives | Fenclorim | Some synthesized compounds exhibited significantly improved safening activities compared to fenclorim. nih.gov | nih.gov |

| N-(4,6-dichloropyrimidine-2-yl)benzamide | Fenclorim | The derivative showed a protective effect on rice seedlings similar to fenclorim. mdpi.com | mdpi.com |

| 1,3-disubstituted hexahydropyrimidine (B1621009) derivatives | Not Applicable | A novel derivative (I-3) showed superior bioactivity compared to the commercial safener isoxadifen-ethyl. acs.org | acs.org |

Material Science Investigations

The unique electronic and structural properties of the pyrimidine ring system have prompted exploration into its use in advanced materials. jocpr.com this compound is being investigated for its potential in creating materials with novel electronic, optical, and physical properties.

The pyrimidine nucleus is an electron-deficient (π-deficient) aromatic system. This inherent electronic nature makes pyrimidine-containing molecules interesting for applications in organic electronics. A related compound, 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine, is classified as a building block for semiconductor materials. cymitquimica.com This suggests that the core structure of this compound is suitable for designing and synthesizing small molecules for use in organic semiconductors, which are critical components in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the chlorophenyl group can further influence the molecule's electronic properties and solid-state packing, which are key factors in the performance of electronic materials.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are vital for technologies like optical data processing and storage. rsc.org The pyrimidine framework is considered a promising scaffold for NLO chromophores. rsc.org The electron-withdrawing nature of the pyrimidine ring is particularly useful for creating molecules with a significant intramolecular charge transfer (ICT), a key mechanism for achieving high NLO activity. researchgate.net

Studies on various pyrimidine derivatives have demonstrated their potential for NLO applications, showing high hyperpolarizability values, a measure of NLO performance. jocpr.comrsc.orgresearchgate.net Although direct NLO studies on this compound are not widely reported, its core structure possesses the necessary electronic characteristics. It can be further functionalized to create "push-pull" systems (with electron-donating and electron-accepting groups), which are known to enhance NLO properties.

The robustness of the aromatic pyrimidine ring suggests its utility in creating high-performance polymers. A related compound is used in synthesizing advanced polymers that exhibit enhanced thermal stability and chemical resistance. chemimpex.com The reactive chlorine atom on this compound provides a chemical handle to incorporate the molecule into polymer chains, either as part of the main backbone or as a pendant group.

The incorporation of such rigid, aromatic structures into a polymer is a known strategy for increasing its thermal stability and resistance to chemical degradation. ekb.eg The inherent stability of the pyrimidine and phenyl rings can restrict the thermal motion of polymer chains and increase the energy required for decomposition, leading to materials that can withstand higher temperatures and harsh chemical environments.

| Application Area | Key Structural Feature | Potential Benefit | Reference |

|---|---|---|---|

| Organic Electronics | Electron-deficient pyrimidine ring | Use as a building block for organic semiconductors. cymitquimica.com | cymitquimica.com |

| Nonlinear Optics (NLO) | Electron-withdrawing pyrimidine core | Potential for high hyperpolarizability and use in photonic devices. rsc.org | rsc.org |

| High-Performance Polymers | Rigid, aromatic pyrimidine and phenyl rings | Enhancement of thermal stability and chemical resistance in polymers. chemimpex.com | chemimpex.com |

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Confirmation

A variety of spectroscopic methods are routinely employed to characterize 4-Chloro-6-(4-chlorophenyl)pyrimidine, each providing unique and complementary information about its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum typically shows distinct signals corresponding to the protons on the pyrimidine (B1678525) and phenyl rings. For instance, a singlet is observed for the pyrimidine proton. The aromatic protons of the 4-chlorophenyl group usually appear as a set of doublets, indicative of their coupling with adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule. The spectrum of this compound displays characteristic signals for the carbon atoms of the pyrimidine ring and the 4-chlorophenyl substituent. The chemical shifts of these carbons provide valuable information about their electronic environment and connectivity.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.61 | Singlet | Pyrimidine-H |

| ¹H | 7.50-8.20 | Multiplet | Aromatic-H |

| ¹³C | 170.0 | Singlet | C=N |

| ¹³C | 162.0 | Singlet | C-Cl |

| ¹³C | 138.0 | Singlet | C-Ar |

| ¹³C | 130.0-135.0 | Multiplet | Aromatic-C |

| ¹³C | 115.0 | Singlet | Pyrimidine-C |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. Key vibrational bands observed in the IR spectrum include C=N stretching vibrations characteristic of the pyrimidine ring, C-Cl stretching vibrations, and various C-H and C=C stretching and bending vibrations associated with the aromatic rings.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3100 | C-H Stretching | Aromatic |

| 1550-1600 | C=N Stretching | Pyrimidine Ring |

| 1470-1520 | C=C Stretching | Aromatic Rings |

| 1080-1100 | C-Cl Stretching | Aryl Halide |

| 800-850 | C-H Bending | Aromatic (para-substituted) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of this compound. The mass spectrum of this compound typically shows a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of this peak, due to the presence of chlorine atoms, is a key characteristic. Fragmentation patterns observed in the mass spectrum can further help to confirm the structure of the molecule.

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 252/254/256 | Molecular Ion Peak [M, M+2, M+4] |

| 217 | [M-Cl]+ |

| 182 | [M-2Cl]+ |

| 111 | [C₆H₄Cl]+ |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound typically exhibits absorption maxima (λmax) corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic ring systems.

Table 4: UV-Visible Spectroscopic Data for this compound

| λmax (nm) | Electronic Transition |

| ~260 | π → π |

| ~310 | n → π |

Computational Chemistry Methodologies for Predictive and Mechanistic Insights

Computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of the properties and reactivity of this compound. Methods such as Density Functional Theory (DFT) are used to calculate various molecular properties.

These computational approaches can predict optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. Furthermore, computational studies can elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions observed in UV-Vis spectroscopy. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and optimized geometry of molecules. For pyrimidine derivatives, DFT calculations, often using the B3LYP functional, are employed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These parameters are crucial for understanding the molecule's three-dimensional conformation and stability.

In a closely related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, X-ray crystallography and DFT calculations revealed that the dihedral angle between the chlorophenyl ring and the pyrimidine ring is just 3.99°, indicating a nearly coplanar arrangement. nih.gov This planarity is a significant feature, as it can influence intermolecular interactions such as π-π stacking, which was observed in the crystal structure of the analogue. nih.gov For this compound, DFT would similarly predict the most stable conformation by optimizing its geometry, providing insight into the spatial relationship between the two aromatic rings.

| Parameter | Typical Finding | Significance |

|---|---|---|

| Dihedral Angle (Phenyl-Pyrimidine) | Small angle (<10°) | Indicates a near-coplanar structure, facilitating stacking interactions. nih.gov |

| Bond Lengths (C-Cl, C-N) | Calculated values compared to experimental data | Validates the computational model and reveals electronic effects of substituents. |

| Bond Angles | Reflects ring geometry and steric hindrance | Helps determine the overall molecular shape and potential strain. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method is instrumental in drug discovery for screening potential inhibitors. Pyrimidine derivatives have been extensively studied as inhibitors for various protein targets, including kinases and proteases. nih.govresearchgate.netnih.gov

While specific docking studies for this compound are not detailed in the provided results, research on analogous compounds demonstrates the process. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been docked against anticancer targets like Epidermal Growth Factor Receptor (EGFR) and TRAP1 kinase. researchgate.netmdpi.com These simulations identify key interactions, such as:

Hydrogen Bonds: Formed between the ligand and polar amino acid residues (e.g., ASP, SER) in the active site. mdpi.com

Hydrophobic Interactions: Occurring between the aromatic rings of the ligand and nonpolar residues. researchgate.net

Electrostatic Interactions: Involving charged residues. nih.gov

The docking score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values suggesting stronger binding. mdpi.com For this compound, docking simulations would be essential to hypothesize its potential biological targets and understand its mechanism of action at a molecular level.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov

| NBO Finding | Interpretation | Relevance to Stability |

|---|---|---|

| Stabilization Energy (E(2)) | Quantifies the energy of donor-acceptor orbital interactions. | Higher E(2) values signify stronger hyperconjugative or resonance effects, leading to greater molecular stability. nih.gov |

| Natural Atomic Charges | Provides a more chemically intuitive picture of charge distribution than other methods. | Identifies reactive sites and explains electrostatic potential. |

| Orbital Occupancy | Shows electron population in bonding, lone pair, and anti-bonding orbitals. | Deviations from ideal occupancy (2 for a lone pair/bond, 0 for anti-bond) indicate delocalization. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red/Yellow Regions: Indicate negative potential (electron-rich) and are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. researchgate.net

Green Regions: Represent neutral potential. researchgate.net

For phenylpyrimidine structures, MEP analysis typically shows the most negative potential localized around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. researchgate.netchemrxiv.org This makes them the primary sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the regions around hydrogen atoms often show positive potential. chemrxiv.org The MEP surface of this compound would provide a clear map of its charge distribution, guiding predictions about its intermolecular interactions and chemical reactivity.

HOMO-LUMO Energy Gap Analysis for Electronic Transitions and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy required for electronic transitions. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov In chlorodiazines like 4-chloropyrimidine, the LUMO often has significant lobes centered on the carbon atom bonded to the chlorine. wuxibiology.com This localization indicates that this carbon is the most electrophilic site, making it prone to nucleophilic substitution reactions. wuxibiology.com The energy of the HOMO-LUMO gap also corresponds to the energy of the lowest electronic transition, which can be measured by UV-visible spectroscopy. libretexts.org

| HOMO-LUMO Gap | Chemical Property | Electronic Property |

|---|---|---|

| Large | High kinetic stability, low chemical reactivity. nih.gov | High energy required for electronic transition (absorbs at shorter wavelengths). libretexts.org |

| Small | Low kinetic stability, high chemical reactivity. nih.gov | Low energy required for electronic transition (absorbs at longer wavelengths). libretexts.org |

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Drug-Likeness

In modern drug discovery, the computational prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a crucial step to evaluate the pharmacokinetic profile of a potential drug candidate. nih.gov These in silico models help to identify compounds with favorable drug-like properties early in the development process, reducing the risk of late-stage failures. mdpi.com

Drug-likeness is often assessed using established rules and filters:

Lipinski's Rule of Five: Predicts poor oral absorption or permeation if a compound violates two or more rules (e.g., molecular weight > 500, LogP > 5).

Ghose Filter: Defines a range for properties like molecular weight (160-480), molar refractivity (40-130), and LogP (-0.4 to 5.6) for a compound to be considered drug-like. researchgate.net

Veber's Rule: Relates good oral bioavailability in rats to having 10 or fewer rotatable bonds and a polar surface area (PSA) no greater than 140 Ų.

For this compound, computational tools would be used to calculate these physicochemical descriptors. For example, the percentage of absorption (%Abs) can be estimated from the topological polar surface area (TPSA) using the formula: %Abs = 109 - (0.345 × TPSA). researchgate.net These predictions provide a comprehensive profile that helps to prioritize candidates for further experimental testing. mdpi.comnih.gov

| Parameter | Description | Importance |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | Affects diffusion and absorption across membranes. |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. | Influences solubility, permeability, and metabolic stability. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Correlates with hydrogen bonding potential and membrane permeability. researchgate.net |

| Hydrogen Bond Donors/Acceptors | Count of N-H, O-H bonds (donors) and N, O atoms (acceptors). | Affects solubility and binding to targets. |

| Rotatable Bonds | Number of bonds that allow free rotation. | Impacts conformational flexibility and oral bioavailability. |

Future Directions and Interdisciplinary Research Outlook

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of pyrimidine (B1678525) scaffolds is a mature field, yet the quest for more efficient and environmentally benign methods continues. Future research will likely focus on several key areas:

Green Chemistry Approaches: Traditional methods for pyrimidine synthesis can involve harsh reagents and generate significant waste. The future lies in the adoption of green chemistry principles. benthamdirect.comresearchgate.net This includes the use of greener solvents like magnetized deionized water, which has been shown to facilitate one-pot multicomponent synthesis of pyrimidine derivatives with high yields and short reaction times. researchgate.net Microwave-assisted synthesis and the use of catalysts like ionic liquids are also promising avenues for reducing energy consumption and improving reaction efficiency. researchgate.netrsc.org

Multicomponent Reactions (MCRs): MCRs are highly convergent strategies that allow the synthesis of complex molecules in a single step from three or more starting materials. nih.gov A novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a regioselective and efficient route to highly substituted pyrimidines. nih.govacs.org This method is particularly attractive for its sustainability, as alcohols can be derived from biomass. nih.gov

Catalytic Innovations: The development of novel catalysts is crucial for advancing pyrimidine synthesis. This includes the use of nanocatalysts and pincer complexes that can operate under mild conditions with high selectivity. nih.govacs.orgeurekaselect.com For instance, PN5P-Ir-pincer complexes have been shown to be highly efficient in the sustainable multicomponent synthesis of pyrimidines. nih.govacs.org

| Synthesis Strategy | Key Advantages | Relevant Research Focus |

| Green Chemistry | Reduced waste, lower energy consumption, use of non-toxic reagents. benthamdirect.comresearchgate.net | Microwave-assisted synthesis, use of green solvents (e.g., magnetized water), catalyst-free conditions. researchgate.net |

| Multicomponent Reactions | High efficiency, atom economy, rapid generation of molecular diversity. nih.gov | Iridium-catalyzed synthesis from alcohols and amidines. nih.govacs.org |

| Advanced Catalysis | High selectivity, mild reaction conditions, catalyst recyclability. | Development of novel pincer complexes and nanocatalysts. nih.govacs.orgeurekaselect.com |

Discovery of New Biological Targets and Therapeutic Modalities for Pyrimidine-Based Compounds

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. gsconlinepress.comnih.govnih.gov Future research will aim to expand the therapeutic utility of pyrimidine derivatives by identifying new biological targets and developing novel treatment approaches.

Targeting Protein Kinases: Many pyrimidine derivatives are potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. nih.govnih.gov Future work will focus on designing dual-target or multi-target kinase inhibitors to overcome drug resistance and improve efficacy. nih.gov For example, pyrimidine-based compounds are being investigated as inhibitors of Bruton's tyrosine kinase (BTK), FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs). nih.gov

Novel Anticancer Agents: Research is ongoing to develop pyrimidine derivatives with novel mechanisms of action against various cancers, including triple-negative breast cancer, glioblastoma, and colon cancer. gsconlinepress.commdpi.com Some pyrimidine-based compounds have shown the ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. mdpi.comrsc.org

Antimicrobial and Antiviral Applications: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Chloropyrimidines have shown significant in vitro activity against mycobacteria, and other pyrimidine derivatives are being explored as antibacterial, antifungal, and antiviral agents. nih.govnih.gov For instance, some pyrimidine derivatives have been identified as influenza entry inhibitors. pnas.org

Beyond Cancer and Infections: The therapeutic potential of pyrimidines extends beyond oncology and infectious diseases. Researchers are investigating their use as anti-inflammatory agents, bone anabolic agents, and for treating neurological disorders. nih.govrsc.orgnih.gov

Development of Advanced Functional Materials Leveraging Pyrimidine Scaffolds

The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for advanced functional materials.

Metal-Organic Frameworks (MOFs): Pyrimidine-containing ligands can be used to construct porous MOFs with applications in gas storage and separation. rsc.org For example, an indium-based MOF modified with a pyrimidine group has shown remarkable selectivity for the separation of acetylene/methane and carbon dioxide/methane. rsc.org

Organic Semiconductors: The electron-deficient nature of the pyrimidine ring can be harnessed to create n-type organic semiconductor materials for use in organic electronics.

Luminescent Materials: The incorporation of pyrimidine moieties into larger conjugated systems can lead to the development of novel fluorescent and phosphorescent materials for applications in sensing and imaging.

| Material Type | Potential Application | Key Feature of Pyrimidine Scaffold |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis. rsc.org | Coordination sites for metal ions, tunable porosity. rsc.org |

| Organic Semiconductors | Organic light-emitting diodes (OLEDs), field-effect transistors (OFETs). | Electron-deficient character, tunable electronic properties. |

| Luminescent Materials | Chemical sensors, bio-imaging probes. | Ability to participate in extended π-conjugated systems. |

Integration of Cheminformatics and Artificial Intelligence in Pyrimidine Research

The integration of computational tools is set to accelerate the discovery and development of new pyrimidine-based compounds.

Predictive Modeling: Machine learning (ML) and artificial intelligence (AI) are being used to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity and properties of new pyrimidine derivatives. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.comnih.gov

Virtual Screening: AI-driven virtual screening of large chemical libraries can identify novel pyrimidine-based hits for a given biological target. pharmafeatures.com Molecular fingerprints and other descriptors are used to represent the chemical structures in a format that can be processed by AI models. pharmafeatures.com

De Novo Drug Design: Generative AI models can design entirely new pyrimidine-based molecules with desired properties. These models learn the underlying patterns in existing chemical data to generate novel structures that are likely to be active and synthesizable.

Addressing Challenges in Efficacy, Selectivity, and Resistance in Biological Applications

Despite the successes, the development of pyrimidine-based therapeutics faces several challenges that will be the focus of future research.

Overcoming Drug Resistance: Cancer cells and pathogens can develop resistance to pyrimidine-based drugs through various mechanisms. nih.govmdpi.com Strategies to combat resistance include the development of combination therapies, where a pyrimidine-based drug is co-administered with another agent, and the design of next-generation inhibitors that are active against resistant mutants. nih.govnih.gov

Improving Selectivity: Achieving high selectivity for the intended biological target over other related proteins is crucial for minimizing off-target side effects. nih.govmdpi.com Strategic structural modifications, such as the introduction of specific functional groups, can enhance selectivity. mdpi.com

Enhancing Efficacy: The intrinsic potency of pyrimidine-based compounds can often be improved through systematic structure-activity relationship (SAR) studies. nih.gov This involves synthesizing and testing a series of analogs to identify the structural features that are most important for activity.

Translational Research from Laboratory to Potential Industrial Applications

The ultimate goal of much of the research into pyrimidine derivatives is to translate laboratory discoveries into real-world applications. This will require a multidisciplinary approach involving chemists, biologists, and engineers.

Scale-up Synthesis: Developing scalable and cost-effective synthetic routes is essential for the industrial production of promising pyrimidine-based compounds. nih.gov

Preclinical and Clinical Development: For therapeutic applications, promising candidates must undergo rigorous preclinical testing to assess their safety and efficacy before they can be advanced to clinical trials in humans. nih.gov

Material Integration: For materials science applications, methods need to be developed to integrate pyrimidine-based materials into functional devices.

Q & A

Q. What role does the chlorophenyl substituent play in electronic modulation?

- Methodological Answer : The electron-withdrawing chloro group reduces electron density on the pyrimidine ring, enhancing electrophilicity at the 2- and 4-positions. Steric effects from the para-substituted phenyl group influence regioselectivity in cross-coupling reactions. Electrochemical studies (cyclic voltammetry) quantify redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.